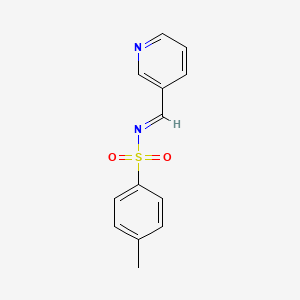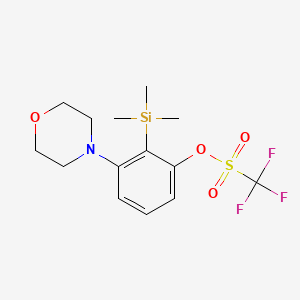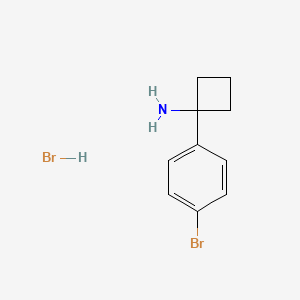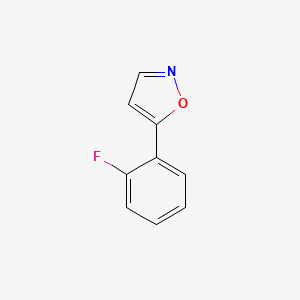
(E)-4-methyl-N-(pyridin-3-ylmethylene)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-4-methyl-N-(pyridin-3-ylmethylene)benzenesulfonamide, also known as PMSF, is a potent serine protease inhibitor that has been widely used in biochemical and physiological research. It is a small molecule that is capable of inhibiting a broad range of serine proteases, including trypsin, chymotrypsin, thrombin, and plasmin. The purpose of
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the antimicrobial potential of (E)-4-methyl-N-(pyridin-3-ylmethylene)benzenesulfonamide derivatives. A study focused on the synthesis, characterization, and antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide, showcasing its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Salmonella typhi, and Escherichia coli. This indicates the compound's potential in contributing to the development of new antimicrobial agents (Ijuomah, Ike, & Obi, 2022).
Photodynamic Therapy Applications
The compound has also been explored for its applicability in photodynamic therapy (PDT). Studies on the synthesis, characterization, and photophysicochemical properties of zinc(II) phthalocyanine derivatives substituted with benzenesulfonamide units have revealed their potential as photosensitizers. These compounds exhibit suitable photophysical and photochemical properties for photocatalytic applications, making them viable candidates for PDT, a treatment modality for cancer (Öncül, Öztürk, & Pişkin, 2021).
Metal Coordination Studies
Metal coordination properties of benzenesulfonamide derivatives, including this compound, have been investigated, showing their prospective use as ligands in the formation of complex structures. Such studies provide insights into the structural and electronic configurations of these compounds, facilitating their application in catalysis, materials science, and the development of coordination chemistry (Jacobs, Chan, & O'Connor, 2013).
Anticancer Activity
Explorations into the anticancer activities of indenopyridine derivatives bearing the benzenesulfonamide moiety have uncovered significant potency against cancer cell lines, such as breast cancer (MCF7). This highlights the potential of this compound derivatives in drug development for cancer treatment, offering a foundation for further research into their therapeutic applications (Ghorab & Al-Said, 2012).
properties
IUPAC Name |
(NE)-4-methyl-N-(pyridin-3-ylmethylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-11-4-6-13(7-5-11)18(16,17)15-10-12-3-2-8-14-9-12/h2-10H,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMFSJGQUNJRKW-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2693990.png)
![7-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2693992.png)
![N-(4-chlorophenyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2693993.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2693997.png)

![3-(2-methoxyethyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2693999.png)

![1-(3-chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2694004.png)



![1-benzyl-4-{[2-(methylsulfanyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]methyl}pyrrolidin-2-one](/img/structure/B2694011.png)
![2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2694012.png)